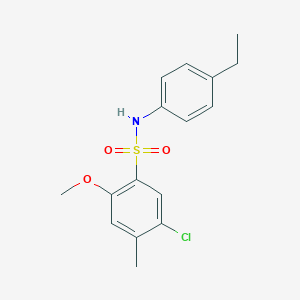
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become a widely prescribed medication. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for inflammation and pain while sparing the COX-1 enzyme that protects the stomach lining.
Mécanisme D'action
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting this enzyme, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide reduces the production of prostaglandins, which are responsible for pain and inflammation. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the COX-2 enzyme and reducing the production of prostaglandins. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be well-tolerated by most patients, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has a number of advantages and limitations for lab experiments. Its selectivity for the COX-2 enzyme makes it a useful tool for studying the role of this enzyme in inflammation and pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's anti-angiogenic properties also make it a useful tool for studying the role of angiogenesis in cancer growth and spread. However, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's selectivity for the COX-2 enzyme also limits its usefulness in studying the role of the COX-1 enzyme in protecting the stomach lining.
Orientations Futures
There are a number of future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of research is the development of new anti-angiogenic drugs that are more effective than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in inhibiting the formation of new blood vessels. Finally, research on the potential use of 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in preventing and treating Alzheimer's disease is an area of ongoing investigation.
Méthodes De Synthèse
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-ethylphenol with 2,6-dimethylphenylsulfonyl chloride to form 2,6-dimethylphenyl 4-ethylphenyl sulfone. This compound is then reacted with sodium methoxide to form 2-methoxy-4-methylbenzenesulfonyl chloride. The final step involves the reaction of 5-chloropyridin-2-amine with the 2-methoxy-4-methylbenzenesulfonyl chloride to form 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in preventing various types of cancer, including colorectal, breast, and lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
Propriétés
Formule moléculaire |
C16H18ClNO3S |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-12-5-7-13(8-6-12)18-22(19,20)16-10-14(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
Clé InChI |
GBIIQBKRPLJQKS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















